
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 2-Pyrrolidin-1-ylbenzenesulfonyl chloride. It is characterized by the presence of a pyrrolidine ring attached to a benzene sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyrrolidine+Benzene sulfonyl chloride→2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyrrolidin-1-yl)benzenesulfonamide
- 2-(Pyrrolidin-1-yl)benzenesulfonic acid
- 2-(Pyrrolidin-1-yl)benzenesulfonyl fluoride
Uniqueness
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and suitable for various chemical modifications. This reactivity distinguishes it from similar compounds that may have different functional groups.
Propiedades
Fórmula molecular |
C10H12ClNO2S |
|---|---|
Peso molecular |
245.73 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c11-15(13,14)10-6-2-1-5-9(10)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Clave InChI |
VBRMXTUHAJGRAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


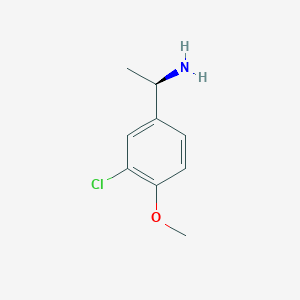
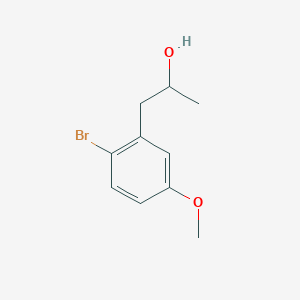
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
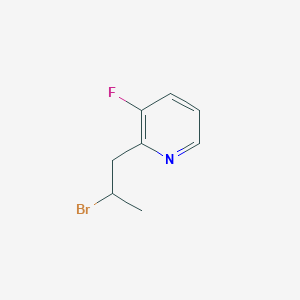
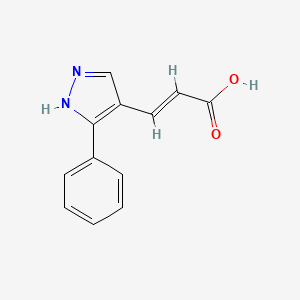

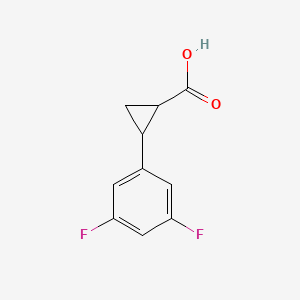
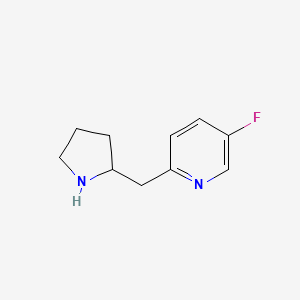

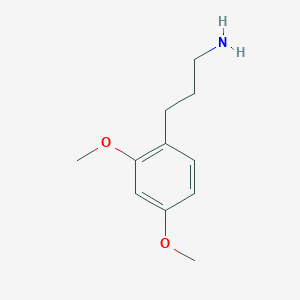


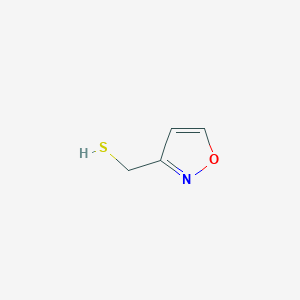
![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
